Nicorandil N-Oxide

Description

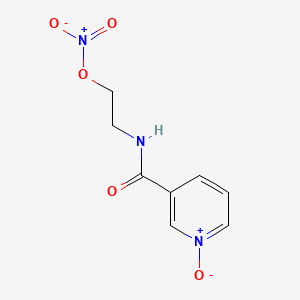

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALIEKHMDVZBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676063 | |

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107833-98-7 | |

| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nicorandil N-Oxide: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nicorandil and its N-Oxide Metabolite

Nicorandil, a dual-action potassium channel opener and nitric oxide donor, is a crucial therapeutic agent in the management of angina pectoris.[1] Its unique pharmacological profile, combining arterial vasodilation through the activation of ATP-sensitive potassium (KATP) channels and venous vasodilation via its nitrate moiety, has established its role in cardiovascular therapy.[1] The biotransformation of Nicorandil within the body leads to the formation of several metabolites, among which Nicorandil N-Oxide is a notable derivative.[2] Understanding the chemical structure, physicochemical properties, and analytical methodologies for this compound is paramount for a comprehensive grasp of Nicorandil's pharmacokinetics and for the development of robust bioanalytical assays. This guide provides a detailed technical overview of this compound, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Identity

This compound is formally known as N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide.[3] The addition of an oxygen atom to the nitrogen of the pyridine ring distinguishes it from its parent compound, Nicorandil. This structural modification has implications for its physicochemical properties and biological activity.

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, formulation, and analytical detection. The table below summarizes the key properties of this metabolite.

| Property | Value | Source |

| Chemical Formula | C₈H₉N₃O₅ | [3][4] |

| Molecular Weight | 227.17 g/mol | [4] |

| CAS Number | 107833-98-7 | [3][4] |

| Formal Name | N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide | [3] |

| Melting Point | 118-123 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Appearance | White to Off-White Solid | [5] |

| ¹H-NMR | Conforms to structure | [6] |

| Mass Spectrometry | Conforms to structure | [6] |

Metabolic Pathway of Nicorandil to this compound

Nicorandil undergoes extensive metabolism in the body. While denitration is a primary metabolic route, the formation of this compound represents another significant biotransformation pathway.[7] This oxidation is likely mediated by the cytochrome P450 enzyme system, which is responsible for the metabolism of a wide range of xenobiotics, including organic nitrates.[8]

Caption: Metabolic pathways of Nicorandil.

Synthesis of this compound

The synthesis of this compound typically involves the direct oxidation of the pyridine nitrogen of Nicorandil. Various oxidizing agents can be employed for this transformation. A general and effective method utilizes m-chloroperoxybenzoic acid (mCPBA).

Experimental Protocol: Synthesis of this compound

Causality behind Experimental Choices:

-

Solvent (Dichloromethane): Dichloromethane (DCM) is chosen for its ability to dissolve Nicorandil and its inertness under the reaction conditions.

-

Oxidizing Agent (mCPBA): m-Chloroperoxybenzoic acid is a widely used and relatively safe oxidizing agent for the N-oxidation of pyridines. It is effective at or below room temperature, minimizing potential side reactions.

-

Temperature Control (0 °C to Room Temperature): The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the oxidizing agent. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation.

-

Work-up (Sodium Bicarbonate Wash): The aqueous sodium bicarbonate wash is crucial to neutralize the acidic by-product, m-chlorobenzoic acid, and any unreacted mCPBA, facilitating the isolation of the neutral N-oxide product.

-

Purification (Column Chromatography): Silica gel column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired this compound from any remaining starting material and by-products.

Step-by-Step Methodology:

-

Dissolution: Dissolve Nicorandil (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in DCM to the cooled Nicorandil solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Analytical Methodology for this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of Nicorandil and its metabolites, including this compound, in both bulk drug substances and biological matrices.

Experimental Protocol: HPLC Analysis of this compound

Causality behind Experimental Choices:

-

Column (C18): A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like Nicorandil and its N-oxide.

-

Mobile Phase (Acetonitrile and Phosphate Buffer): A mixture of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) allows for the fine-tuning of the separation. The buffer controls the pH, which can influence the retention and peak shape of ionizable compounds.

-

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good resolution in a reasonable timeframe.

-

UV Detection (262 nm): The pyridine ring in both Nicorandil and its N-oxide provides strong UV absorbance, making UV detection a sensitive and reliable method. The wavelength of 262 nm is often chosen for optimal sensitivity.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 262 nm

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

-

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Solution: For drug substance analysis, dissolve the sample in the mobile phase. For biological samples, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) is required to isolate the analyte from the matrix.

-

-

Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standard solutions.

Caption: Experimental workflow for HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical determination of this compound. As a key metabolite of the clinically significant antianginal agent Nicorandil, a thorough understanding of this compound is essential for researchers and professionals in drug development. The detailed protocols and underlying scientific rationale presented herein serve as a valuable resource for further investigation and application in the pharmaceutical sciences.

References

-

Nicorandil. PubChem. National Center for Biotechnology Information. [Link]

-

Nicorandil Impurities. SynZeal. [Link]

-

Nicorandil-impurities. Pharmaffiliates. [Link]

- Holzmann S. Molecular mechanism of action of nicorandil. J Cardiovasc Pharmacol. 1992;20 Suppl 3:S1-6.

-

This compound. Acanthus Research. [Link]

- Frydman AM, Chapelle P, Diekmann H, et al. Pharmacokinetics of nicorandil. Am J Cardiol. 1989;63(21):25J-33J.

- César, L. A. M., et al. "Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers." European journal of medicinal chemistry 86 (2014): 51-59.

-

Horinaka, S., et al. "Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate)." ResearchGate. [Link]

- de Oliveira, A. C., et al. "Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell." Brazilian Journal of Biology 76 (2016): 449-456.

-

2-(Nitrooxy)ethyl 3-pyridinecarboxylate. PubChem. National Center for Biotechnology Information. [Link]

-

Nicorandil Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

This compound. Finetech Industry Limited. [Link]

-

Singh, B., et al. "Nicorandil." ResearchGate. [Link]

- Singh, B. K., et al. "Pharmacokinetic profile of nicorandil in humans: an overview." Journal of cardiovascular pharmacology 20 (1992): S34-S44.

- Kaczmarek, E., et al. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides." Molecules 28.19 (2023): 6891.

-

Nicorandil. Allmpus. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

Nicorandil Pyridine N-Oxide. Axios Research. [Link]

-

Nicotinamide N-oxide. PubChem. National Center for Biotechnology Information. [Link]

- Sam, F., and J. L. Kerins. "Biochemistry, Cytochrome P450." StatPearls [Internet].

- Bryce, T. A., and J. R. Maxwell. "Identification of the N-Oxide Group by Mass Spectrometry.

Sources

- 1. Myocardial distribution and biotransformation in vitro and in vivo of nicorandil in rats, with special reference to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 107833-98-7 [amp.chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Nicorandil N-Oxide for Preclinical Research

Executive Summary

Nicorandil is a crucial antianginal agent possessing a dual mechanism of action: nitric oxide donation and ATP-sensitive potassium (K-ATP) channel activation.[1][2] Its metabolism in vivo leads to several derivatives, among which Nicorandil N-oxide, the pyridine N-oxide metabolite, is of significant interest for pharmacological and metabolic studies.[3] The availability of a pure analytical standard of this metabolite is paramount for accurate pharmacokinetic and pharmacodynamic research. This guide provides a comprehensive, technically detailed protocol for the chemical synthesis and subsequent purification of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic choices behind the protocol, ensuring a reproducible and high-purity outcome.

Introduction: The Scientific Case for this compound

Nicorandil: A Dual-Action Vasodilator

Nicorandil is a vasodilator used for treating angina, a condition characterized by chest pain due to myocardial ischemia.[4] Its unique therapeutic effect stems from two distinct molecular actions. The nitrate moiety in its structure acts as a nitric oxide (NO) donor, which stimulates guanylate cyclase, leading to increased cyclic GMP (cGMP) and relaxation of vascular smooth muscle, particularly in large coronary arteries.[4][5] Simultaneously, it functions as a potassium channel activator, opening ATP-sensitive K+ (K-ATP) channels.[6] This action causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, which in turn causes arterial vasodilation, reducing both cardiac preload and afterload.[2][6]

The Role of Metabolism: Emergence of this compound as a Key Metabolite

Following administration, nicorandil undergoes extensive metabolism. The primary pathways include denitration to form the pharmacologically inactive 2-nicotinamidoethanol, which is then further metabolized along the nicotinamide pathway.[7][8] Another significant metabolic transformation is the oxidation of the pyridine ring's nitrogen atom to yield this compound.[3] Understanding the biological activity, distribution, and clearance of this N-oxide metabolite is essential for a complete toxicological and pharmacological profile of the parent drug.

Research Applications and the Need for a Pure Standard

A highly purified standard of this compound is indispensable for several key research applications:

-

Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in plasma, urine, and tissue samples.

-

In Vitro Pharmacological Assays: To determine if the N-oxide derivative retains any of the parent drug's activity or possesses novel biological effects.

-

Analytical Method Development: To serve as a reference standard for the development and validation of methods like HPLC and LC-MS.[9]

This guide provides the necessary framework to produce this critical research tool in-house.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound from its parent compound, Nicorandil, is a direct oxidation of the pyridine nitrogen.

Principle of N-Oxidation

The nitrogen atom in a pyridine ring is nucleophilic due to its lone pair of electrons. This allows it to be oxidized by an electrophilic oxygen source, typically a peroxy acid. The peroxy acid delivers an oxygen atom to the nitrogen, forming the N-oxide and generating a carboxylic acid as a byproduct.

Selection of Oxidizing Agent: A Critical Choice

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective reagent for the N-oxidation of heterocyclic amines like pyridine.[10][11][12]

Causality for Selection:

-

High Reactivity and Selectivity: m-CPBA is a strong yet selective oxidizing agent, readily oxidizing the pyridine nitrogen without affecting other functional groups in the Nicorandil molecule, such as the amide or the nitrate ester, under controlled conditions.[12]

-

Ease of Handling: As a commercially available solid, it is relatively stable and easier to handle compared to other oxidizing agents like peracetic acid or hydrogen peroxide solutions, which can be less stable or require catalysts.[12]

-

Favorable Work-up: The byproduct of the reaction, m-chlorobenzoic acid, can be readily removed through a simple aqueous base wash during the work-up procedure.[13]

-

Hydrogen Peroxide/Acetic Acid (Peracetic Acid): While effective for simple pyridines, this mixture can require heating, which may risk the integrity of the thermally sensitive nitrate ester group in Nicorandil.[14]

-

Oxone (Potassium Peroxymonosulfate): A versatile oxidant, but its use often requires buffered conditions and can be less selective than m-CPBA for complex molecules.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

Nicorandil (starting material)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Nicorandil (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the nitrate ester.

-

Reagent Addition: Slowly add m-CPBA (1.1 to 1.2 equivalents) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.[13]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[13]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product, this compound, is more polar and will have a lower Rf value than the starting material, Nicorandil.

Reaction Quenching and Work-up

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted m-CPBA and to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times), water, and finally, saturated brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

Diagram: Synthesis Reaction Workflow Below is a diagram illustrating the chemical transformation.

Caption: Chemical synthesis of this compound from Nicorandil.

Purification Workflow: Achieving High-Purity this compound

The crude product obtained from the synthesis requires rigorous purification to be suitable as an analytical standard. A multi-step approach involving chromatography and recrystallization is recommended.

Chromatographic Purification

Principle: Flash column chromatography on silica gel is the method of choice for separating the polar N-oxide product from the less polar starting material and any non-polar impurities.

Detailed Protocol:

-

Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a solvent system of lower polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A gradient of 0% to 10% methanol in ethyl acetate or dichloromethane is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization: The Final Polishing Step

For achieving the highest analytical purity (>99%), a final recrystallization step is often necessary.

Protocol:

-

Dissolve the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

-

Slowly add a non-solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then to 0-4 °C in a refrigerator to promote the formation of well-defined crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Overall Synthesis and Purification Workflow

Caption: Workflow from synthesis to high-purity this compound.

Analytical Characterization and Validation

The identity and purity of the final product must be confirmed using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for assessing purity.

-

Column: C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~6.4) is effective for separating Nicorandil from its N-oxide and other related substances.[15][16]

-

Purity Assessment: The purity is determined by the peak area percentage. The final product should exhibit a single major peak with >99% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirms the chemical structure. The key diagnostic change from Nicorandil to its N-oxide is the downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-oxide group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For this compound (C₈H₉N₃O₅), the expected molecular weight is 227.17 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z 228.06 [M+H]⁺.

Data Summary Table

| Analytical Technique | Parameter | Expected Result for this compound |

| HPLC | Purity | > 99.0% (by peak area at 262 nm) |

| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) | Diagnostic downfield shifts for pyridine protons relative to Nicorandil. |

| Mass Spec (ESI+) | [M+H]⁺ | m/z = 228.06 |

| Molecular Formula | --- | C₈H₉N₃O₅ |

| Molecular Weight | --- | 227.17 g/mol |

Safety Precautions and Reagent Handling

-

m-CPBA: is a strong oxidizing agent and can be explosive when impure or subjected to shock or heat. Handle with care, use non-metal spatulas, and store in a refrigerator as recommended by the supplier.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory at all times.

Conclusion and Future Directions

This guide outlines a robust and reliable method for the synthesis and purification of this compound. By following this protocol, research and pharmaceutical development teams can produce a high-purity analytical standard essential for advancing the study of Nicorandil's metabolism and pharmacology. Future work could involve developing a more atom-economical synthesis using catalytic oxidation methods, potentially employing hydrogen peroxide as the terminal oxidant to minimize waste.

References

-

Horowitz, J. D. (n.d.). Molecular mechanism of action of nicorandil. PubMed. Retrieved from [Link]

-

Dr.Oracle. (2025, September 20). What is the mechanism of action (MOA) of Nicorandil?. Dr.Oracle. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicorandil. Wikipedia. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nicorandil?. Patsnap Synapse. Retrieved from [Link]

-

American Heart Association Journals. (2005, September 19). Nicorandil. Hypertension. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-free Oxidations with m-CPBA: An Octennial Update. Request PDF. Retrieved from [Link]

-

PubMed. (2001). Original method for nicorandil synthesis. PubMed. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.

-

NIH. (n.d.). Nicorandil. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil. Google Patents.

-

Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. Retrieved from [Link]

-

Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil. Google Patents.

-

PubMed. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Retrieved from [Link]

-

ScienceDirect. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. ScienceDirect. Retrieved from [Link]

-

Axios Research. (n.d.). Nicorandil Pyridine N-Oxide. Axios Research. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for the Estimation of Nicorandil. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Identification and determination of nicorandil and its degradation products by HPLC and GUMS. Request PDF. Retrieved from [Link]

-

ResearchGate. (2019, September 16). (PDF) Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. ResearchGate. Retrieved from [Link]

-

Biomolecules & Therapeutics. (n.d.). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicorandil - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicorandil Pyridine N-Oxide | Axios Research [axios-research.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Examination of Nicorandil N-Oxide: A Guide for Researchers

Prepared by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic characteristics of Nicorandil N-Oxide, a primary metabolite of the antianginal drug Nicorandil. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification and characterization of this compound.

Introduction: The Significance of Nicorandil and its N-Oxide Metabolite

Nicorandil is a unique cardiovascular drug possessing a dual mechanism of action: it acts as a potassium channel opener and a nitric oxide (NO) donor, leading to both arterial and venous dilation. Its metabolism is a critical aspect of its overall pharmacological profile. One of the key metabolic pathways is the oxidation of the pyridine nitrogen to form this compound (N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide).[1] The thorough characterization of this metabolite is paramount for a complete understanding of Nicorandil's pharmacokinetics and for the development of robust analytical methods for its detection and quantification.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing predicted data and interpretation based on established principles and available reference information.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule is essential before delving into its spectroscopic signatures.

| Property | Value | Source |

| IUPAC Name | N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide | [2] |

| Molecular Formula | C₈H₉N₃O₅ | [1][3] |

| Molecular Weight | 227.17 g/mol | [2][3] |

| UV Absorption Maxima (λmax) | 221, 271 nm | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While experimental spectra for this compound are not publicly available, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the known structure and data from analogous compounds, particularly nicotinic acid N-oxide.[4]

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum will show distinct signals for the protons of the pyridine N-oxide ring and the ethyl nitrate side chain. The N-oxidation of the pyridine ring is expected to cause a downfield shift of the ring protons compared to the parent Nicorandil.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | ~8.5 | s | - | 1H |

| H-6' | ~8.4 | d | ~6.5 | 1H |

| H-4' | ~7.8 | d | ~8.0 | 1H |

| H-5' | ~7.5 | dd | ~6.8, 7.5 | 1H |

| -NH- | ~8.2 | t | ~5.5 | 1H |

| -CH₂- (adjacent to ONO₂) | ~4.8 | t | ~5.0 | 2H |

| -CH₂- (adjacent to NH) | ~3.8 | q | ~5.0, 5.5 | 2H |

Causality Behind Predictions: The chemical shifts for the pyridine N-oxide ring protons (H-2', H-4', H-5', H-6') are estimated based on the experimental data for nicotinic acid N-oxide, which shows signals at δ 8.48 (s), 8.43 (dd), 7.77 (d), and 7.54 (dd) ppm in DMSO-d₆.[4] The electron-withdrawing nature of the N-oxide group deshields the ring protons, shifting them downfield. The side-chain proton shifts are predicted based on standard functional group effects, with the methylene group attached to the highly electronegative nitrooxy group appearing further downfield.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-3' | ~131 |

| C-2' | ~143 |

| C-6' | ~139 |

| C-4' | ~127 |

| C-5' | ~126 |

| -CH₂- (adjacent to ONO₂) | ~75 |

| -CH₂- (adjacent to NH) | ~40 |

Causality Behind Predictions: The predicted chemical shifts for the pyridine N-oxide ring carbons are based on the data for nicotinic acid N-oxide (δ 164.7, 142.6, 139.4, 131.1, 127.2, 126.1 ppm in DMSO-d₆).[4] The carbonyl carbon will appear at a characteristic downfield position. The side-chain carbons are assigned based on the expected deshielding effects of the adjacent heteroatoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the amide, nitrooxy, and the newly introduced N-oxide functionalities.

Experimental Protocol: FTIR Analysis

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty sample compartment should be acquired before running the sample.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (amide) | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1670 | C=O (amide I) | Stretching |

| ~1630, 1280 | -ONO₂ (nitrooxy) | Asymmetric & Symmetric Stretching |

| ~1550 | N-H (amide II) | Bending |

| ~1480, 1420 | C=C, C=N (aromatic ring) | Stretching |

| ~1250 | N-O (N-oxide) | Stretching |

| ~850 | -ONO₂ | O-N Stretching |

Causality Behind Predictions: The predicted IR bands are based on the known spectrum of Nicorandil and the expected contribution of the N-oxide group. The N-H and C=O stretching frequencies are characteristic of a secondary amide. The asymmetric and symmetric stretching vibrations of the nitrooxy group are expected around 1630 cm⁻¹ and 1280 cm⁻¹, respectively. The most significant change from the IR spectrum of Nicorandil will be the appearance of a new, strong absorption band corresponding to the N-O stretching vibration of the pyridine N-oxide, which typically occurs in the 1300-1200 cm⁻¹ region.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Ionization Technique:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

Mass Analyzer:

-

A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion and its fragments.

Fragmentation Analysis (MS/MS):

-

Tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion to induce fragmentation and elucidate the structure.

Predicted Mass Spectrum and Fragmentation Pattern of this compound

Molecular Ion:

-

The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₈H₁₀N₃O₅⁺ (calculated: 228.0615).

Key Fragmentation Pathways: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom or a hydroxyl radical from the protonated molecular ion.

-

Loss of Oxygen: A fragment ion at m/z 212.0671, corresponding to [M+H - O]⁺, would be a strong indicator of the N-oxide functionality.

-

Loss of Hydroxyl Radical: A fragment at m/z 211.0593, corresponding to [M+H - OH]⁺, is another possible fragmentation pathway for N-oxides.

-

Loss of the Nitrooxy Group: Cleavage of the O-NO₂ bond would result in a fragment at m/z 181.0662 ([M+H - NO₂]⁺).

-

Cleavage of the Ethyl Linker: Fragmentation of the ethyl side chain could also occur.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While this guide is based on predicted data, the underlying principles and reference information offer a solid foundation for interpreting experimental results. The combination of high-resolution mass spectrometry to confirm the elemental composition, NMR to elucidate the detailed molecular structure, and IR to identify key functional groups, constitutes a self-validating system for the analysis of this important metabolite. This multi-faceted approach is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

-

Frydman, A.M., Chapelle, P., Diekmann, H., et al. Pharmacokinetics of nicorandil. Am. J. Cardiol. 63(21), 25J-33J (1989). [Link]

-

Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., John Wiley & Sons, Ltd., 2001. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, Inc., 2014. [Link]

-

Gajeles, G., et al. Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information. Royal Society of Chemistry, 2020. [Link]

-

Characteristics peaks of nicorandil in FT-IR spectrum. ResearchGate. [Link]

-

Nicorandil - SpectraBase. [Link]

Sources

The In Vitro Stability of Nicorandil N-Oxide in Plasma: A Methodological Framework

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nicorandil, a unique antianginal agent with a dual mechanism of action, undergoes significant metabolism, including oxidation to Nicorandil N-Oxide. The stability of such metabolites in plasma is a critical parameter in drug development, directly influencing pharmacokinetic profiling and the interpretation of safety and efficacy data. This guide provides a comprehensive, technically-grounded framework for researchers to design, execute, and interpret in vitro plasma stability studies for this compound. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into potential challenges, ensuring a robust and reliable assessment.

Introduction: The Rationale for Stability Assessment

Nicorandil is a nicotinamide derivative that functions as both a potassium channel activator and a nitric oxide (NO) donor, making it an effective arterial and venous dilator for the treatment of angina.[1][2] Its pharmacokinetics are characterized by rapid absorption and extensive hepatic metabolism.[1][3] One of the identified metabolic pathways is the oxidation of the pyridine ring to form this compound.[4]

The stability of a drug or its metabolites in plasma is a cornerstone of preclinical assessment. Compounds that degrade rapidly in plasma can exhibit poor in vivo efficacy and present significant challenges for the analysis of clinical samples.[5] Furthermore, instability can confound the data from other crucial in vitro assays, such as plasma protein binding studies.[6] For N-oxide metabolites, in particular, there is a known potential for in vitro instability, which may include reduction back to the parent compound, thereby complicating pharmacokinetic analysis.[7]

This guide, therefore, establishes a first-principles approach to rigorously evaluate the stability of this compound in a plasma matrix, providing the necessary detail for immediate application in a drug development laboratory.

Potential Degradation Pathways and Physicochemical Considerations

While specific data on this compound's plasma stability is not extensively published, we can infer potential liabilities from its parent compound and the general chemistry of N-oxides.

-

Hydrolytic Cleavage: The parent drug, Nicorandil, is known to be susceptible to hydrolysis, particularly in the presence of moisture, which cleaves the nitrate ester group to release nitric acid and N-(2-hydroxyethyl)nicotinamide.[8][9] Although the N-oxide functionality is on the pyridine ring, the overall molecular susceptibility to hydrolysis warrants careful control of experimental conditions.

-

Enzymatic Reduction: Plasma contains various reductase enzymes. A primary concern for N-oxide metabolites is their potential enzymatic or chemical reduction back to the parent tertiary amine (in this case, Nicorandil). This conversion would have significant pharmacokinetic implications.

-

Other Enzymatic Reactions: Plasma is rich in enzymes such as esterases, amidases, and proteases that can metabolize susceptible functional groups.[10] While this compound may not be a primary substrate for these, this potential pathway must be considered.

Understanding these potential routes of degradation is fundamental to designing a robust experiment and interpreting the resulting data.

Experimental Design: A Validated Protocol for Plasma Stability

The objective is to quantify the disappearance of this compound from plasma over time under physiological conditions. This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

Materials and Reagents

-

Test Compound: this compound (analytical standard grade)

-

Plasma: Pooled, heparinized plasma from the desired species (e.g., human, rat, mouse). Store at -80°C until use.

-

Positive Control (Unstable): A compound known to be unstable in plasma (e.g., Procaine, a readily hydrolyzed ester).

-

Negative Control (Stable): A compound known to be stable in plasma (e.g., Propranolol).

-

Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and water.

-

Internal Standard (IS): A stable, structurally similar compound for LC-MS/MS analysis (e.g., a deuterated analog of Nicorandil or a related stable compound).

-

Equipment: 37°C incubator (water bath or dry block), refrigerated centrifuge, precision pipettes, 96-well plates or microcentrifuge tubes, LC-MS/MS system.

Step-by-Step Experimental Workflow

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound, positive control, and negative control in DMSO.

-

Prepare a working solution by diluting the 10 mM stock to 100 µM in ACN:water (50:50, v/v). This intermediate dilution minimizes the final DMSO concentration.

-

Prepare the analytical Internal Standard solution in ACN (e.g., 100 ng/mL). This solution will also serve as the protein precipitation/reaction termination solution.

-

-

Incubation Procedure:

-

Thaw the pooled plasma at room temperature and pre-incubate at 37°C for 10 minutes to reach thermal equilibrium.

-

Initiate the reaction by spiking the pre-warmed plasma with the 100 µM working solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤0.25% to avoid impacting enzyme activity.[5]

-

Immediately after spiking (this is the T=0 time point), transfer an aliquot (e.g., 50 µL) of the incubation mixture into a well or tube containing 3-4 volumes (e.g., 150 µL) of the cold ACN with Internal Standard. Mix thoroughly. This stops the reaction and precipitates plasma proteins.

-

Incubate the remaining plasma mixture at 37°C.

-

At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove identical aliquots and terminate the reaction in the same manner.[5][6]

-

Run the positive and negative controls in parallel under the exact same conditions.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Workflow Visualization

The following diagram illustrates the key steps of the in vitro plasma stability protocol.

Caption: Experimental workflow for the in vitro plasma stability assay.

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its superior sensitivity and selectivity.[11]

-

Chromatography: A reversed-phase C18 column is a suitable starting point, similar to methods developed for the parent Nicorandil.[12] A gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) will likely provide good peak shape and separation from plasma components.

-

Mass Spectrometry: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode.

-

Tuning: Infuse a standard solution of this compound to determine the precursor ion (the [M+H]+ adduct) and the most stable, abundant product ions for quantification and confirmation.

-

MRM Transitions:

-

This compound: Monitor at least two transitions (one for quantification, one for confirmation).

-

Nicorandil (Parent): Crucially, monitor for the parent drug's MRM transition. The appearance and increase of this peak over time would be strong evidence of N-oxide reduction.

-

Internal Standard: Monitor the pre-determined transition for the IS.

-

-

Data Analysis and Interpretation

The primary outputs of this study are the percent of compound remaining over time and the in vitro half-life (t½).

Calculations

-

Peak Area Ratio: For each time point, calculate the peak area ratio of the analyte (this compound) to the Internal Standard (IS).

Ratio = (Peak Area of Analyte) / (Peak Area of IS)

-

Percent Remaining: Normalize the peak area ratios at each time point to the T=0 sample.

% Remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100

-

Half-Life (t½): The half-life is determined from the slope of the first-order decay plot.

-

Plot the natural logarithm (ln) of the % Remaining versus time.

-

Perform a linear regression to obtain the slope (k).

-

t½ = -0.693 / k

-

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

| Time (min) | Mean % Remaining (± SD) | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | ||

| 15 | ||

| 30 | ||

| 60 | ||

| 120 | ||

| Calculated t½ (min) | [Value] |

Interpretation of Results

The calculated half-life provides a quantitative measure of stability. A common classification scheme is:

-

High Stability: t½ > 120 minutes

-

Moderate Stability: 30 < t½ < 120 minutes

-

Low Stability: t½ < 30 minutes

The results from the control compounds are essential for validating the assay. The stable control (Propranolol) should show >90% remaining at the final time point, while the unstable control (Procaine) should show significant degradation. If these controls fail, the assay results for the test compound are invalid.

Key Factors Influencing Stability Outcomes

Several factors can affect the observed stability, and understanding them is crucial for accurate data interpretation.[13]

-

Interspecies Variability: Plasma contains different levels and isoforms of enzymes across species.[5] It is critical to use plasma from the relevant toxicological species and humans to make appropriate preclinical-to-clinical translations.

-

Matrix Quality: The collection and handling of plasma are critical. Improperly handled or stored plasma can lose enzymatic activity, leading to an overestimation of a compound's stability. Use of pooled plasma from multiple donors is recommended to average out individual variability.

-

Temperature: As an enzyme-mediated process, degradation is highly temperature-dependent. The incubation temperature must be strictly maintained at 37°C.[13]

-

pH: The pH of the plasma buffer system should remain stable during the experiment. Significant shifts in pH can alter both enzymatic activity and chemical hydrolysis rates.[13]

Conclusion

Determining the in vitro plasma stability of this compound is a non-trivial but essential step in its characterization as a drug metabolite. While direct literature is sparse, a robust and reliable assessment can be achieved by applying the fundamental principles of ADME science. The detailed protocol and analytical framework presented in this guide provide a clear path for researchers to generate high-quality, interpretable data. By including both positive and negative controls, monitoring for potential reduction to the parent drug, and carefully controlling experimental variables, the resulting stability profile will provide critical insights that confidently guide further drug development decisions.

References

-

Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. [Link]

-

Ramsey, M. W., & Strolin Benedetti, M. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]

-

BioPharma Notes. (2020). Nicorandil. [Link]

-

PubChem. (n.d.). Nicorandil. National Center for Biotechnology Information. [Link]

-

Deranged Physiology. (n.d.). Nicorandil. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Biomedicine & Pharmacotherapy, 172, 116248. [Link]

-

Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability. [Link]

-

ResearchGate. (n.d.). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]

- Google Patents. (1996).

-

ResearchGate. (n.d.). Pharmaceutical aspects of nicorandil. [Link]

-

Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]

-

Domainex. (n.d.). Plasma Stability Assay. [Link]

-

Bienta. (n.d.). Plasma Stability Assay. [Link]

-

Ojha, A., & Pargal, A. (1999). Determination of nicorandil concentrations in human plasma using liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 175-178. [Link]

-

Park, S., et al. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 16(2), 113-117. [Link]

-

Andrensek, S., et al. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 735(1), 103-109. [Link]

-

Semantic Scholar. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]

-

Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(19), 2235-2248. [Link]

-

Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 1039-1049. [Link]

-

ResearchGate. (n.d.). Determination of nicorandil in spiked urine and plasma samples. [Link]

-

Tsuchida, K., et al. (2007). Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner. Journal of Pharmacological Sciences, 103(1), 33-39. [Link]

-

ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

Sources

- 1. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Plasma Stability Assay | Bienta [bienta.net]

- 11. Plasma Stability Assay | Domainex [domainex.co.uk]

- 12. biomolther.org [biomolther.org]

- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Nicorandil and its Metabolite, Nicorandil N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Dual Identity

Nicorandil stands as a noteworthy anti-anginal agent, distinguished by a rationally designed dual mechanism of action.[1] It uniquely functions as both an adenosine triphosphate (ATP)-sensitive potassium (KATP) channel activator and a nitric oxide (NO) donor.[2][3] This hybrid pharmacological profile results in a balanced vasodilator effect, concurrently reducing cardiac preload and afterload, thereby optimizing the myocardial oxygen supply-demand equilibrium.[2] While its primary indication is the prevention and long-term management of chronic stable angina pectoris, its therapeutic application has evolved, particularly in the context of acute and procedural cardiology.[1][4] This guide provides a comprehensive exploration of the pharmacological intricacies of nicorandil, including an overview of its metabolism and what is currently understood about its N-oxide metabolite.

I. The Duality of Action: Unraveling the Core Mechanisms

Nicorandil's therapeutic efficacy is rooted in two distinct, yet synergistic, pharmacological actions:

-

ATP-Sensitive Potassium (K-ATP) Channel Agonism: Nicorandil is an opener of K-ATP channels in the vascular smooth muscle.[2][5] This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[6] The resulting hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to arterial vasodilation, a reduction in afterload, and a decrease in myocardial oxygen demand.[2][5]

-

Nitric Oxide (NO) Donation: The chemical structure of nicorandil incorporates a nitrate moiety.[2] This feature enables it to act as an NO donor, stimulating guanylate cyclase to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP).[5][6] Elevated cGMP levels activate protein kinase G, which in turn contributes to the relaxation of vascular smooth muscle, primarily affecting venous capacitance vessels. This venodilation decreases preload and reduces left ventricular end-diastolic pressure.[2]

The interplay of these two mechanisms provides a balanced hemodynamic effect, distinguishing nicorandil from other anti-anginal agents.[2]

Caption: Dual signaling pathways of Nicorandil.

II. Pharmacokinetic Profile of Nicorandil

The clinical utility of nicorandil is further defined by its pharmacokinetic properties, which are summarized in the table below.

| Parameter | Value | Source(s) |

| Absorption | Rapid and complete | [7] |

| Bioavailability | >75% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [8] |

| Protein Binding | ~25% (weakly bound) | [7] |

| Volume of Distribution (Vd) | ~1.0-1.4 L/kg | [7][9] |

| Metabolism | Extensive hepatic metabolism | [9] |

| Elimination Half-life | ~1 hour | [1] |

| Excretion | Primarily renal | [9][10] |

Nicorandil is well-absorbed following oral administration and does not undergo significant first-pass metabolism, contributing to its high bioavailability.[7][8] Food may delay the rate of absorption but does not significantly impact the extent of absorption.[7]

III. Metabolism of Nicorandil and the N-Oxide Metabolite

Nicorandil undergoes extensive metabolism in the liver.[9] The primary metabolic pathway is denitration to form N-(2-hydroxyethyl) nicotinamide, which is considered pharmacologically inactive.[9][10] This metabolite, along with other derivatives from the nicotinamide pathway such as nicotinuric acid, nicotinamide, and N-methylnicotinamide, are primarily eliminated through the urine.[8][9]

Another metabolic route for nicorandil is oxidation, which leads to the formation of Nicorandil N-Oxide .[11]

This compound

-

Chemical Name: N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide 1-oxide[12]

-

Molecular Formula: C₈H₉N₃O₅[12]

Currently, there is a significant lack of publicly available data on the specific pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound. The scientific literature to date has not characterized it as a major active or inactive metabolite, and its contribution, if any, to the overall therapeutic effect of nicorandil remains to be elucidated. Further research is warranted to isolate and characterize the activity of this metabolite.

Caption: Overview of Nicorandil's metabolic fate.

IV. Experimental Protocols: Investigating Vasodilator Effects

A fundamental aspect of characterizing the pharmacological profile of a vasodilator like nicorandil involves in vitro assessment of its effects on vascular tissue. A standard experimental protocol is outlined below.

Protocol: Isometric Tension Studies in Isolated Aortic Rings

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by an approved method.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

-

-

Experimental Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

-

Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, the viability of the aortic rings is assessed by contracting them with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, acetylcholine (e.g., 10 µM) is added to verify the integrity of the endothelium.

-

After washout and return to baseline, the rings are pre-contracted again with phenylephrine.

-

Cumulative concentration-response curves to nicorandil are then generated by adding the drug in a stepwise manner to the organ bath.

-

To investigate the mechanism of action, the protocol can be repeated in the presence of a K-ATP channel blocker (e.g., glibenclamide) or an inhibitor of guanylate cyclase (e.g., ODQ).

-

-

Data Analysis:

-

The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Concentration-response curves are plotted, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal response) are calculated.

-

V. Clinical Implications and Future Directions

Nicorandil has demonstrated efficacy comparable to other first-line anti-anginal therapies.[13] Its unique mechanism of action may offer advantages in specific patient populations. The cardioprotective effects of nicorandil, potentially mediated through the opening of mitochondrial K-ATP channels, are an area of active investigation.[3]

The pharmacological profile of this compound remains an open question. Future research should focus on:

-

Synthesis and Isolation: Pure this compound needs to be synthesized or isolated in sufficient quantities for pharmacological testing.

-

In Vitro and In Vivo Studies: The activity of this compound at K-ATP channels and its ability to donate NO should be investigated using established experimental models.

-

Pharmacokinetic Characterization: The absorption, distribution, metabolism, and excretion of this compound should be determined to understand its contribution to the overall pharmacokinetics of nicorandil.

A comprehensive understanding of the pharmacological profile of all of nicorandil's metabolites will provide a more complete picture of its therapeutic effects and may open new avenues for drug development.

References

-

BioPharma Notes. (2020, August 11). Nicorandil. [Link]

-

Wikipedia. Nicorandil. [Link]

-

PubChem. Nicorandil. [Link]

-

Frydman, A. M., et al. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. [Link]

-

Patsnap Synapse. What is the mechanism of Nicorandil?[Link]

-

Frydman, A. M., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology, 63(21), 25J-33J. [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of Nicorandil?[Link]

-

El-Gowelli, H. M., et al. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Pharmacological Research, 148, 104424. [Link]

-

Al-Gareeb, A. I., et al. (2024). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Journal of Stroke and Cerebrovascular Diseases, 33(3), 107530. [Link]

-

Goa, K. L., & Heel, R. C. (1990). Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris. Drugs, 40(4), 529–551. [Link]

-

Sudo, K., et al. (1983). Pharmacokinetics of nicorandil, a new coronary vasodilator, in dogs. Journal of Pharmacobio-Dynamics, 6(3), 169–176. [Link]

-

Tarkin, J. M., & Kaski, J. C. (2018). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. European Cardiology Review, 13(2), 88–95. [Link]

-

MedPath. Nicorandil. [Link]

-

Ahmed, Z. (2019). Predominant mechanism of action of nicorandil in different experimental models. Journal of the Saudi Heart Association, 31(4), 231–237. [Link]

-

César, I. C., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2824–2830. [Link]

-

de Fátima, Â., et al. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. Bioorganic & Medicinal Chemistry, 22(10), 2824-2830. [Link]

Sources

- 1. Nicorandil - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 6. Nicorandil [medbox.iiab.me]

- 7. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nicorandil - BioPharma Notes [biopharmanotes.com]

- 11. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Nicorandil and its Metabolites on Potassium Channels

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nicorandil is a unique antianginal agent distinguished by its dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2] This guide provides a comprehensive technical overview of the molecular interactions between nicorandil, and its metabolites, with a primary focus on ATP-sensitive potassium (KATP) channels. We will delve into the structural basis of this interaction, the downstream signaling cascades, and the consequential physiological effects, particularly vasodilation and cardioprotection. Furthermore, this guide will outline established experimental protocols for elucidating these mechanisms, providing a robust framework for future research and development in this area.

Introduction: The Unique Pharmacological Profile of Nicorandil

Nicorandil, chemically known as N-[2-(nitro-oxy) ethyl]-3-pyridine carboxamide, holds a distinct position in the therapeutic landscape for stable angina pectoris.[3][4] Unlike traditional nitrates or beta-blockers, its efficacy stems from a synergistic combination of two primary mechanisms: the opening of ATP-sensitive potassium (KATP) channels and the donation of nitric oxide.[1][5] This dual action results in balanced arterial and venous vasodilation, reducing both cardiac preload and afterload, thereby alleviating myocardial oxygen demand.[5][6]

Upon oral administration, nicorandil is rapidly and almost completely absorbed, exhibiting high bioavailability due to minimal first-pass metabolism.[7][8] It is extensively metabolized in the liver, primarily through denitration to form the pharmacologically inactive metabolite, N-(2-hydroxyethyl) nicotinamide.[8][9] Another metabolic pathway involves oxidation to Nicorandil N-oxide.[10] While the denitrated metabolite is considered inactive, the precise contribution of the N-oxide metabolite to the overall pharmacological effect remains an area of ongoing investigation. This guide will primarily focus on the well-established actions of the parent compound, nicorandil, on potassium channels, while also considering the potential role of its metabolites.

The Core Mechanism: Interaction with ATP-Sensitive Potassium (KATP) Channels

The cornerstone of nicorandil's action lies in its ability to activate ATP-sensitive potassium (KATP) channels.[5] These channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential.[11]

KATP Channel Structure and Function

KATP channels are hetero-octameric protein complexes composed of two types of subunits: the pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and the regulatory sulfonylurea receptor (SUR) subunits.[12] The specific subunit composition varies between tissues, conferring distinct pharmacological properties. In vascular smooth muscle, the predominant isoform is Kir6.1/SUR2B, while in cardiac myocytes, it is Kir6.2/SUR2A.

Under normal physiological conditions, with high intracellular ATP levels, ATP binds to the Kir6.x subunit, leading to channel closure.[12] During periods of metabolic stress, such as ischemia, intracellular ATP levels fall, causing the channels to open. The subsequent efflux of potassium ions (K+) leads to hyperpolarization of the cell membrane.

Nicorandil's Direct and Indirect Activation of KATP Channels

Nicorandil promotes the opening of KATP channels, leading to an outward K+ current and subsequent hyperpolarization of the vascular smooth muscle cell membrane.[12] This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of intracellular calcium and ultimately causing vasodilation.[1]

The activation of KATP channels by nicorandil is multifaceted:

-

Direct Interaction: Nicorandil is believed to interact directly with the SUR subunit of the KATP channel, inducing a conformational change that favors the open state of the channel.[12]

-

NO-PKG Dependent Pathway: Nicorandil also functions as a nitric oxide (NO) donor.[13] The released NO activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[14] Elevated cGMP levels then activate protein kinase G (PKG), which can phosphorylate components of the KATP channel or associated regulatory proteins, further promoting channel opening.[13] This indirect pathway contributes significantly to the overall effect of nicorandil, particularly on mitochondrial KATP channels.[13]

The following diagram illustrates the dual mechanism of nicorandil on a vascular smooth muscle cell.

Caption: Dual mechanism of Nicorandil leading to vasodilation.

Mitochondrial KATP Channels: A Key to Cardioprotection

Beyond its effects on sarcolemmal KATP channels, nicorandil has been shown to be a potent opener of mitochondrial KATP (mitoKATP) channels.[15][16] The opening of mitoKATP channels is a critical step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the myocardium from subsequent prolonged ischemic insults.

The activation of mitoKATP channels by nicorandil is thought to confer cardioprotection through several mechanisms:

-

Preservation of Mitochondrial Function: By allowing K+ influx into the mitochondrial matrix, mitoKATP channel opening helps to maintain mitochondrial volume and the integrity of the electron transport chain.

-

Reduced Calcium Overload: The opening of these channels can prevent mitochondrial calcium overload, a key event in cell death during ischemia-reperfusion injury.[11]

-

Modulation of Reactive Oxygen Species (ROS) Production: MitoKATP channel opening can lead to a modest increase in ROS production, which can act as a trigger for protective signaling pathways.[13]

Studies have shown that nicorandil activates mitoKATP channels at lower concentrations than those required to activate sarcolemmal KATP channels, highlighting the importance of this mechanism in its cardioprotective effects.[15]

Experimental Protocols for Studying Nicorandil's Action on Potassium Channels

The elucidation of nicorandil's mechanism of action has been heavily reliant on a variety of sophisticated experimental techniques. The following protocols provide a framework for investigating the effects of nicorandil and its metabolites on potassium channels.

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the activity of ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.

Objective: To measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells or cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells or ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).[17]

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm. Fill the pipette with an intracellular solution containing a low concentration of ATP (to allow for KATP channel opening) and the desired concentration of this compound.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Configuration:

-

Whole-cell configuration: Rupture the patch of membrane under the pipette to allow for dialysis of the cell interior with the pipette solution and measurement of the total membrane current.

-

Inside-out configuration: Excise the patch of membrane to allow for the application of test compounds to the intracellular face of the channel.

-

-

Data Acquisition: Apply a series of voltage steps and record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

Analysis: Analyze the current-voltage relationship, channel open probability, and single-channel conductance in the presence and absence of this compound.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

Sources

- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicorandil - BioPharma Notes [biopharmanotes.com]

- 9. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]